molecular formula C16H22N2O3 B11180061 N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11180061
M. Wt: 290.36 g/mol
InChI Key: NVRQVAILCTXOMX-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an ethoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 1-phenylpyrrolidine-3-carboxylic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a phenyl group and an ethoxypropyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-(3-ethoxypropyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O3/c1-2-21-10-6-9-17-16(20)13-11-15(19)18(12-13)14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3,(H,17,20)

InChI Key

NVRQVAILCTXOMX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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